![molecular formula C9H10FNO4S B2486156 [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 287403-15-0](/img/structure/B2486156.png)

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Overview

Description

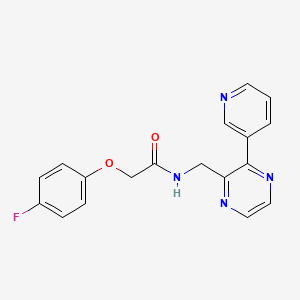

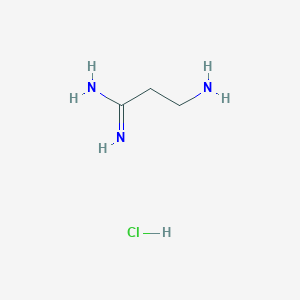

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 . It is also known by its IUPAC name [ [ (4-fluorophenyl)sulfonyl] (methyl)amino]acetic acid .

Molecular Structure Analysis

The InChI code for [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is 1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) . This indicates the presence of a fluorophenyl group, a sulfonyl group, a methylamino group, and an acetic acid group in the molecule.Scientific Research Applications

1. Inhibitors for Human Neutrophil Elastase (hNE) Benzenesulfonic acid derivatives, which include compounds similar to [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, have been synthesized and evaluated as competitive inhibitors of hNE . These inhibitors could potentially be used in the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition often seen in severe COVID-19 patients .

2. Direct Fluorination and Amination of (Hetero)Aromatic C–H Bonds N-Fluorobenzenesulfonimide, a compound related to [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, has been used as a reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . This process is important in the synthesis of fluoro-organic compounds, which are prominent in various areas of the chemical sciences, including agricultural, pharmaceutical, and materials chemistry .

Proteomics Research

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is listed as a product for proteomics research applications . Proteomics is the large-scale study of proteins, and this compound could potentially be used in the analysis of protein structure and function.

Synthesis of Fluoroarenes

Fluoroarenes are one of the most important structural motifs in medicinal chemistry, displaying a broad spectrum of biological and pharmacological activities . The direct fluorination of inert C (aryl)–H bonds is a practical and economical method for the preparation of fluoroarenes , and [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid could potentially be used in this process.

Development of New Pharmaceuticals

Given the importance of fluoro-organic compounds in pharmaceutical chemistry , [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid could potentially be used in the development of new drugs. Its unique structure could provide a basis for the design of new active pharmaceutical ingredients.

Materials Chemistry

Fluoro-organic compounds are also important in materials chemistry . [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid could potentially be used in the synthesis of new materials with unique properties.

Safety and Hazards

properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYIAFIJPSFZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)